N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide
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Overview
Description
N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide is an organic compound belonging to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide typically involves the reaction of benzylamine with 2-methyl-5-methylthiophene-2-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N’-(2-methoxy-5-methylphenyl)oxalamide
- N-Benzyl-2-chloro-N-methylethanamine hydrochloride
- N-Benzyl-2-methyl-beta-alanine
Uniqueness
N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide is unique due to its specific structural features, including the presence of a thiophene ring and a benzyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
62187-78-4 |
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Molecular Formula |
C16H19NOS |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C16H19NOS/c1-12(2)16(18)17(15-10-9-13(3)19-15)11-14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3 |
InChI Key |
LOHYQGNKDNEHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)N(CC2=CC=CC=C2)C(=O)C(C)C |
Origin of Product |
United States |
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